4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a tobacco-specific nitrosamine, which is a class of compounds known for their potent carcinogenic properties. This compound is primarily found in tobacco products and is a significant contributor to the carcinogenicity of tobacco smoke . It is structurally related to other nitrosamines and is known for its role in inducing lung cancer in animal models .
Mechanism of Action
Target of Action
NNAL is a tobacco-specific nitrosamine . It is one of the most potent carcinogens associated with lung cancer .
Mode of Action
It is known that NNAL is activated to DNA alkylating species via two different α-hydroxylation pathways
Biochemical Pathways
NNAL is involved in complex biochemical pathways related to carcinogenesis . It is activated to DNA alkylating species, which can lead to mutations and cancer . The exact pathways and their downstream effects are still under investigation .
Result of Action
The primary result of NNAL action is the development and progression of lung cancer . This is due to its potent carcinogenic properties and its ability to cause DNA damage .
Action Environment
Environmental factors such as tobacco smoke can influence the action, efficacy, and stability of NNAL . Tobacco usage is a major risk factor in the development, progression, and outcomes for lung cancer .
Biochemical Analysis
Biochemical Properties
The biochemical properties of NNAL involve its interactions with various enzymes, proteins, and other biomolecules. The specific enzymes, proteins, and biomolecules that NNAL interacts with are not entirely understood .
Cellular Effects
NNAL has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of NNAL are not entirely understood .
Molecular Mechanism
The molecular mechanism of NNAL involves its activation to DNA alkylating species via two different a-hydroxylation pathways . This process allows NNAL to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of NNAL vary with different dosages in animal models .
Metabolic Pathways
NNAL is involved in various metabolic pathways. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not entirely understood .
Transport and Distribution
The transport and distribution of NNAL within cells and tissues involve various transporters or binding proteins. The specific transporters or binding proteins that NNAL interacts with, as well as any effects on its localization or accumulation, are not entirely understood .
Subcellular Localization
The subcellular localization of NNAL and any effects on its activity or function are not entirely understood . This could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol typically involves the nitrosation of nicotine-derived nitrosamines. One common method includes the reaction of nicotine with nitrosating agents under acidic conditions to form the nitrosamine . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound is generally carried out in controlled environments to ensure the safety and purity of the compound. The process involves large-scale nitrosation reactions, followed by extensive purification and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different biological activities and toxicities .
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is extensively studied for its role in tobacco-related carcinogenesis. Its applications in scientific research include:
Comparison with Similar Compounds
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine: A nitrosamine with a simpler structure but also known for its carcinogenicity.
N-Nitrosopyrrolidine: A nitrosamine found in tobacco and other sources, with similar biological effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is unique due to its specific structure, which includes both a nitrosamine group and a pyridyl ring. This structure contributes to its high reactivity and potent carcinogenicity, making it a significant compound in the study of tobacco-related cancers .
Properties
IUPAC Name |
N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXKBUCZFFSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020880 | |
Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76014-81-8 | |
Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76014-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN7PIX794W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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